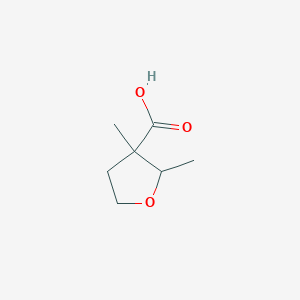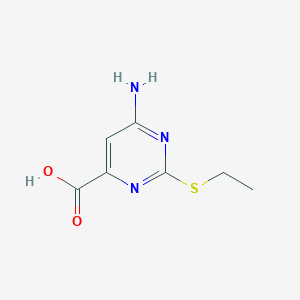
6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid” is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For instance, one method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines . Another method involves the synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives for their possible inhibitory effects against immune-induced nitric oxide generation .Molecular Structure Analysis
The molecular formula of “this compound” is C7H9N3O2S . It is a pyrimidine derivative, which means it contains a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
Pyrimidines, including “this compound”, can undergo various chemical reactions. For example, an eco-friendly construction of trisubstituted pyrimidines under mild aerobic conditions via dehydrogenative functionalization of alcohols with alkynes and amidines has been reported .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Hydrogen Bonding
6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid and its derivatives have been studied for their crystal structures. The research on pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate demonstrates the importance of hydrogen bonding in these compounds, showing how the sulfonate group can mimic the carboxylate anion's mode of association, which is common in binding with 2-aminopyrimidines (Balasubramani, Muthiah, & Lynch, 2007).
Synthesis and Enzyme Inhibition
Studies have also explored the synthesis of certain pyrimidine-6-carboxylic acids and their effects on enzymes like dihydrofolic reductase and thymidylate synthetase. These studies indicate that specific groups, such as the 6-carboxyl and 6-trifluoromethyl groups, greatly influence the compound's effectiveness as enzyme inhibitors (Baker & Jordaan, 1965).
Applications in Peptidomimetics
Another significant application is in the field of peptidomimetics. The unnatural amino acid 2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid shows promise as a building block for synthesizing peptidomimetics. Its incorporation into amino acids and peptide analogues has been described, providing avenues for novel drug development (Bissyris et al., 2005).
Antiviral Activity
Research has been conducted on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, revealing their potential antiviral activity. These studies highlight the significance of specific substitutions at the pyrimidine ring, which can influence the compound's activity against a range of viruses, including herpes and retroviruses (Holý et al., 2002).
Co-crystal Design
The design of co-crystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and carboxylic acids is another area of research. These co-crystals, characterized by X-ray diffraction, show diverse hydrogen-bonding patterns and supramolecular architectures, which are important for understanding molecular interactions (Rajam et al., 2018).
Antibacterial Agents
Compounds like ethyl-2-amino-4-chloro-6-(2, 4, 6 trichloro phenyl amino) pyrimidine-5-carboxylate have been synthesized and evaluated for their antibacterial, antifungal, and anti-inflammatory activities. Such studies contribute to the development of new therapeutic agents (A.S.Dongarwar et al., 2011).
Wirkmechanismus
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid is currently unknown . Environmental factors can significantly impact the effectiveness of a compound, and understanding these influences is crucial for the development of effective therapeutics.
Safety and Hazards
Eigenschaften
IUPAC Name |
6-amino-2-ethylsulfanylpyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c1-2-13-7-9-4(6(11)12)3-5(8)10-7/h3H,2H2,1H3,(H,11,12)(H2,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWMFHWAKHILCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC(=N1)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl 4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B1379132.png)

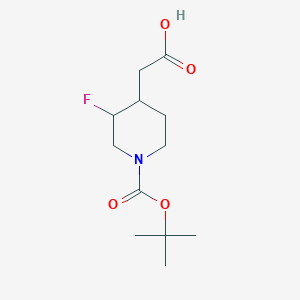

![2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1379139.png)
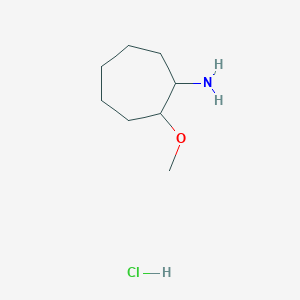
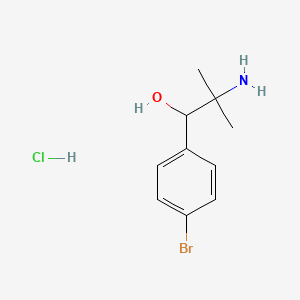
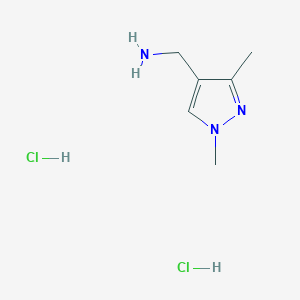
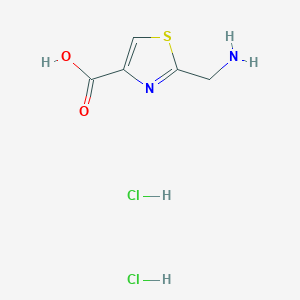
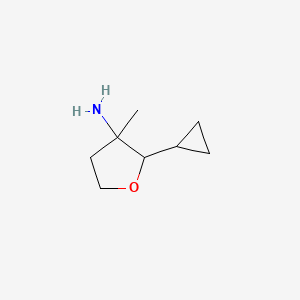
![3-(5-chloropyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1379147.png)
![[4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine](/img/structure/B1379148.png)
![tert-butyl N-[3-(4-ethoxyphenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1379152.png)
